Daidzein-4'-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

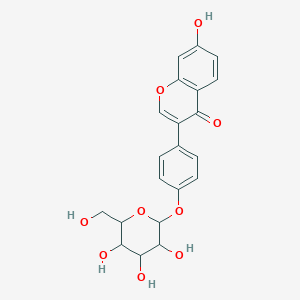

7-hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-4-1-10(2-5-12)14-9-28-15-7-11(23)3-6-13(15)17(14)24/h1-7,9,16,18-23,25-27H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIENOOOOPYEDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Analysis of Daidzein-4'-Glucoside in Soy Extracts

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Isoflavones, a class of phytoestrogens predominantly found in soybeans, have garnered significant scientific interest for their potential health benefits. Daidzein (B1669772), a major soy isoflavone (B191592), exists primarily in its glycosidic forms, attached to a sugar molecule. While daidzein-7-O-glucoside (daidzin) is the most abundant, other isomers such as daidzein-4'-glucoside (B13415167) are also present and contribute to the overall phytochemical profile of soy. The deglycosylation to the aglycone, daidzein, is a critical step for bioavailability and subsequent metabolic activity. This technical guide provides a comprehensive overview of the methodologies used to discover, extract, purify, and characterize this compound from soy extracts. It details experimental protocols, presents quantitative data, and visualizes key workflows and biological pathways to serve as a resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Soy Isoflavones

Soybeans (Glycine max) are a unique dietary source of isoflavones, a subclass of flavonoids possessing a structural similarity to estrogen that allows them to interact with estrogen receptors.[1] The primary isoflavones in soy are genistein, daidzein, and glycitein. In raw soy products, these compounds predominantly exist as β-glucosides, where a glucose molecule is attached via a glycosidic bond.[2] For daidzein, the most common conjugate is daidzin (B1669773) (daidzein-7-O-glucoside). However, glucosylation can also occur at the 4'-hydroxyl group, forming this compound.

The discovery and characterization of these glucosides are pivotal, as the glycosidic form influences solubility, stability, and bioavailability.[3][4][5] For the body to absorb and utilize these compounds, intestinal enzymes, specifically β-glucosidases, must first hydrolyze the sugar moiety to release the biologically active aglycone, daidzein.[4][6][7] This guide focuses on the technical procedures for isolating and identifying this compound, leveraging established methods for isoflavone analysis.

Extraction and Isolation Protocols

The initial step in studying daidzein glucosides involves their efficient extraction from the complex soy matrix. The choice of solvent and method is critical for maximizing yield and preserving the integrity of the compounds.

Experimental Workflow for Extraction and Purification

The general procedure involves defatting the soy material, followed by solvent extraction, and then purification using chromatographic techniques to isolate the specific glucoside.

References

- 1. Review of the factors affecting bioavailability of soy isoflavones in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enzymatic Deglycosylation and Lipophilization of Soy Glycosides into Value-Added Compounds for Food and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABSOLUTE BIOAVAILABILITY OF ISOFLAVONES FROM SOY PROTEIN ISOLATE-CONTAINING FOOD IN FEMALE BALB/C MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Pathway of Isoflavone Glucoside Biosynthesis in Legumes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of isoflavone (B191592) glucosides in legumes, a class of compounds of significant interest for their potential applications in human health and drug development. This document details the enzymatic steps, key intermediates, and regulatory mechanisms, presenting quantitative data in a structured format and offering detailed experimental protocols for the study of this vital metabolic pathway.

Introduction

Isoflavones are a class of polyphenolic compounds predominantly produced by members of the Fabaceae (legume) family. They play crucial roles in plant defense and symbiotic nitrogen fixation.[1] In humans, isoflavones are recognized as phytoestrogens and have been investigated for their potential benefits in mitigating a range of health issues, including menopausal symptoms, osteoporosis, cardiovascular disease, and certain types of cancer. The glycosylated forms of isoflavones, primarily as glucosides and their malonylated derivatives, are the most abundant forms found in legume tissues. Understanding the biosynthetic pathway of these compounds is paramount for their targeted production, extraction, and therapeutic application.

The Core Biosynthesis Pathway

The biosynthesis of isoflavone glucosides originates from the general phenylpropanoid pathway, branching off at the level of flavanones. The pathway can be broadly divided into three stages: 1) the synthesis of the flavanone (B1672756) precursors, 2) the formation of the isoflavone skeleton, and 3) the subsequent glycosylation and acylation reactions.

Phenylpropanoid and Flavonoid Precursor Formation

The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This central intermediate is then condensed with three molecules of malonyl-CoA by Chalcone (B49325) Synthase (CHS) , often in conjunction with Chalcone Reductase (CHR) , to form chalcones such as naringenin (B18129) chalcone and isoliquiritigenin.[2] These chalcones are then cyclized by Chalcone Isomerase (CHI) to produce the flavanone precursors, naringenin and liquiritigenin.[3]

The Isoflavone Branch: Formation of Aglycones

The commitment to isoflavone biosynthesis is catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme.[4] IFS mediates an aryl migration of the B-ring from the C2 to the C3 position of the flavanone skeleton, forming a 2-hydroxyisoflavanone (B8725905) intermediate.[5] This unstable intermediate is then dehydrated, either spontaneously or by the action of 2-Hydroxyisoflavanone Dehydratase (HID) , to yield the core isoflavone aglycones, primarily daidzein (B1669772) and genistein.[5]

Glycosylation and Malonylation: The Final Steps

The isoflavone aglycones are subsequently modified by glycosylation, a crucial step that enhances their solubility and facilitates their storage in plant vacuoles. UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT) transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of the isoflavone, forming isoflavone 7-O-glucosides such as daidzin (B1669773) and genistin.[6] These glucosides can be further acylated, most commonly with a malonyl group, by malonyl-CoA:isoflavone 7-O-glucoside-6''-O-malonyltransferase (IF7MaT) , to produce isoflavone 7-O-(6''-O-malonyl)-glucosides.[7]

Quantitative Data

A comprehensive understanding of the isoflavone glucoside biosynthesis pathway requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative information gathered from the literature.

Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Chalcone Isomerase (CHI) | Glycine max | 2',4',4-Trihydroxychalcone | - | 183.3 | [3] |

| 2-Hydroxyisoflavanone Dehydratase (HID) | Glycine max | 2,7,4'-Trihydroxyisoflavanone | 140 | 1.1 | |

| UDP-glucose:isoflavone 7-O-glucosyltransferase (GmIF7GT) | Glycine max | Genistein | 3.6 | 0.74 | [6] |

| UDP-glucose:isoflavone 7-O-glucosyltransferase (GmIF7GT) | Glycine max | UDP-glucose | 190 | 0.74 | [6] |

| Isoflavone Malonyltransferase (GmIMaT1) | Glycine max | Glycitin | 13.11 | - | [7] |

| Isoflavone Malonyltransferase (GmIMaT1) | Glycine max | Genistin | 23.04 | - | [7] |

| Isoflavone Malonyltransferase (GmIMaT1) | Glycine max | Daidzin | 36.28 | - | [7] |

| Isoflavone Malonyltransferase (GmIMaT3) | Glycine max | Glycitin | 12.94 | - | [7] |

| Isoflavone Malonyltransferase (GmIMaT3) | Glycine max | Genistin | 26.67 | - | [7] |

| Isoflavone Malonyltransferase (GmIMaT3) | Glycine max | Daidzin | 30.12 | - | [7] |

Isoflavone Glucoside Concentrations in Soybean Seeds

| Isoflavone Form | Concentration Range (µg/g dry weight) | Tissue | Reference |

| Daidzin | 187 - 897 | Seeds and Sprouts | [4] |

| Genistin | 2.971 - 232.1 | Seeds and Sprouts | [8] |

| Malonyldaidzin (B1664189) | Varies with processing | Soymilk | [9] |

| Malonylgenistin | Varies with processing | Soymilk | [9] |

| Total Daidzin (daidzin + malonyldaidzin + acetyldaidzin + daidzein) | 187 - 897 | Seeds and Sprouts | [4] |

| Total Genistin (genistin + malonylgenistin + acetylgenistin + genistein) | Varies | Seeds and Sprouts | [4] |

| Total Glycitin (glycitin + malonylglycitin + acetylglycitin + glycitein) | Varies | Seeds and Sprouts | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of isoflavone glucoside biosynthesis.

Protocol 1: Extraction and Quantification of Isoflavone Glucosides by HPLC

Objective: To extract and quantify isoflavone glucosides from legume tissues.

Materials:

-

Legume tissue (e.g., soybean seeds, leaves)

-

Liquid nitrogen

-

Centrifuge

-

HPLC system with a C18 column and UV or DAD detector

-

Isoflavone standards (daidzin, genistin, malonyldaidzin, malonylgenistin, etc.)

Procedure:

-

Freeze the legume tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Incubate the mixture at 60°C for 2 hours, with occasional vortexing.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

Evaporate the combined supernatant to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried extract in a known volume (e.g., 500 µL) of 80% methanol.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 10-20 µL of the filtered extract onto a C18 HPLC column.

-

Elute the isoflavones using a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). A typical gradient might be: 10-50% acetonitrile over 30 minutes.

-

Detect the isoflavones at a wavelength of 260 nm.

-

Prepare a standard curve for each isoflavone glucoside of interest using authentic standards.

-

Quantify the isoflavone glucosides in the samples by comparing their peak areas to the standard curves.

Protocol 2: In Vitro Enzyme Assay for Chalcone Isomerase (CHI)

Objective: To determine the enzymatic activity of Chalcone Isomerase.

Materials:

-

Purified recombinant CHI enzyme or crude protein extract

-

Naringenin chalcone (substrate)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and the purified CHI enzyme or crude protein extract.

-

Initiate the reaction by adding the substrate, naringenin chalcone, to a final concentration of 50-100 µM.

-

Immediately monitor the decrease in absorbance at 395 nm, which corresponds to the conversion of the chalcone to the flavanone.

-

The initial rate of the reaction can be used to calculate the enzyme activity.

-

A control reaction without the enzyme should be run to account for any spontaneous cyclization of the chalcone.

Protocol 3: Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression levels of genes involved in isoflavone biosynthesis.

Materials:

-

Legume tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR instrument

-

Gene-specific primers for target genes (e.g., CHS, CHI, IFS, IF7GT) and a reference gene (e.g., actin or ubiquitin)

-

SYBR Green or other fluorescent qPCR master mix

Procedure:

-

Harvest legume tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Set up the qPCR reactions in a 96-well plate, with each reaction containing cDNA, gene-specific primers, and qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the PCR products.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations

The following diagrams illustrate the isoflavone glucoside biosynthesis pathway and a typical experimental workflow.

Caption: The core biosynthesis pathway of isoflavone glucosides in legumes.

Caption: A typical experimental workflow for isoflavone glucoside analysis.

Conclusion

The biosynthesis of isoflavone glucosides is a complex and highly regulated metabolic pathway in legumes. This guide has provided a comprehensive overview of the core enzymatic steps, presented available quantitative data, and detailed key experimental protocols for researchers in the field. A thorough understanding of this pathway is essential for the metabolic engineering of plants to enhance the production of these valuable compounds and for the development of novel therapeutic agents. Further research, particularly in elucidating the kinetic properties of all enzymes in the pathway, will be crucial for advancing our ability to harness the full potential of isoflavone glucosides.

References

- 1. japsonline.com [japsonline.com]

- 2. agilent.com [agilent.com]

- 3. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. A UDP-glucose:isoflavone 7-O-glucosyltransferase from the roots of soybean (glycine max) seedlings. Purification, gene cloning, phylogenetics, and an implication for an alternative strategy of enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Isoflavone Malonyltransferases GmIMaT1 and GmIMaT3 Differently Modify Isoflavone Glucosides in Soybean (Glycine max) under Various Stresses [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Isoflavone Profiles and Kinetic Changes during Ultra-High Temperature Processing of Soymilk - PubMed [pubmed.ncbi.nlm.nih.gov]

Daidzein-4'-glucoside chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein-4'-glucoside, a naturally occurring isoflavone (B191592) glycoside, is a prominent bioactive compound found in various legumes, most notably soybeans (Glycine max). As the glycosylated form of daidzein (B1669772), it plays a crucial role in the dietary intake and subsequent metabolic fate of this well-studied phytoestrogen. This technical guide provides an in-depth overview of the chemical structure, properties, biological activities, and relevant experimental protocols for this compound, tailored for professionals in research and drug development. Upon ingestion, this compound can be hydrolyzed by gut microbiota to its aglycone form, daidzein, which is then absorbed and exerts various biological effects.

Chemical Structure and Properties

This compound is structurally characterized by an isoflavone core (daidzein) linked to a glucose molecule at the 4'-position via an O-glycosidic bond. This glycosylation significantly increases the water solubility and stability of the molecule compared to its aglycone form, daidzein.

Chemical Structure of this compound:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-hydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

| CAS Number | 58970-69-7 | [1][2] |

| Molecular Formula | C21H20O9 | [1][2] |

| Molecular Weight | 416.40 g/mol | [1][2] |

| Appearance | Powder | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695).[3] Sparingly soluble in aqueous buffers. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values | Reference |

| 1H NMR (DMSO-d6, 600 MHz) δ (ppm) | Signals corresponding to the isoflavone and glucose moieties. | [4][5] |

| 13C NMR | Signals corresponding to the isoflavone and glucose moieties. | [6] |

Biological Activities and Signaling Pathways

This compound and its metabolite daidzein exhibit a range of biological activities, primarily attributed to their structural similarity to estrogen, allowing them to interact with estrogen receptors (ERs).[2] Their effects are complex, demonstrating both estrogenic and anti-estrogenic properties depending on the tissue type and the endogenous estrogen levels.[7]

Anti-Inflammatory Effects

Daidzein and its glucoside have demonstrated significant anti-inflammatory properties.[8] They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7][8] This anti-inflammatory action is mediated, in part, through the inhibition of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically targeting ERK and p38.[8]

Estrogenic and Anti-Estrogenic Activity

Daidzein acts as a selective estrogen receptor modulator (SERM). It exhibits a higher binding affinity for estrogen receptor β (ERβ) compared to ERα.[7] This differential binding contributes to its tissue-specific effects. In conditions of low estrogen, such as menopause, daidzein can exert weak estrogenic effects, potentially alleviating some symptoms.[2] Conversely, in the presence of high levels of endogenous estrogens, it can act as an antagonist, competing with estradiol (B170435) for receptor binding and potentially reducing the risk of hormone-dependent cancers.[7]

Pharmacokinetics

Upon oral administration, this compound is poorly absorbed in its intact form. The majority is hydrolyzed by intestinal β-glucosidases of the gut microbiota to its aglycone, daidzein, which is then absorbed.[1] Studies have shown that the glucoside form may have greater bioavailability than the aglycone form when ingested in an isolated state.[1] After absorption, daidzein undergoes extensive metabolism in the liver, primarily through glucuronidation and sulfation.[3] The major metabolites found in plasma are daidzein glucuronides and sulfates.[3] The elimination half-life of daidzein is approximately 4.7 to 5.7 hours.[9] A portion of daidzein can be further metabolized by specific gut bacteria into more potent metabolites like equol, although this conversion is subject to significant inter-individual variability.[2]

Experimental Protocols

Extraction and Isolation of this compound from Soybeans

A common method for the extraction of isoflavones from soy involves solvent extraction followed by purification.

Protocol:

-

Defatting: Soybean powder is first defatted using a non-polar solvent like hexane (B92381) to remove lipids that can interfere with the extraction process.[10]

-

Extraction: The defatted soy powder is then extracted with an aqueous ethanol solution (e.g., 70% ethanol).[10] This step can be optimized for time and temperature to maximize yield.[11]

-

Solvent Partitioning: The ethanol is removed from the extract by evaporation. The resulting aqueous solution is then partitioned against a solvent such as ethyl acetate (B1210297) to selectively extract the isoflavones.[10]

-

Purification: The ethyl acetate extract can be further purified using techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.[12]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification of this compound and its metabolites in various matrices.[3]

Protocol:

-

Sample Preparation: Plasma or urine samples containing daidzein metabolites are often subjected to solid-phase extraction (SPE) for cleanup and concentration.[3] For food samples, an extraction protocol as described above is used.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[3][11]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.[3][11]

-

Flow Rate: A typical flow rate is around 0.6-1.5 mL/min.[3][11]

-

Detection: UV detection is set at the maximum absorbance wavelength of the isoflavones, which is around 250-262 nm.[3] A diode-array detector (DAD) can be used for spectral confirmation.[3]

-

-

Quantification: Quantification is achieved by comparing the peak areas of the samples to those of a standard curve prepared with known concentrations of pure this compound.

Conclusion

This compound is a key dietary isoflavone with significant potential for impacting human health. Its biological activities, mediated primarily through its aglycone daidzein, are of considerable interest in the fields of nutrition, pharmacology, and drug development. A thorough understanding of its chemical properties, metabolic fate, and mechanisms of action is essential for harnessing its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this promising natural compound.

References

- 1. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites of daidzein and genistein in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0003312) [hmdb.ca]

- 5. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Daidzein? [synapse.patsnap.com]

- 8. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma and urinary kinetics of the isoflavones daidzein and genistein after a single soy meal in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jppres.com [jppres.com]

- 12. mdpi.com [mdpi.com]

biological activity of Daidzein-4'-glucoside vs daidzein

An In-depth Technical Guide on the Comparative Biological Activity of Daidzein (B1669772) and Daidzein-4'-glucoside

Executive Summary

Daidzein and its glycoside conjugate, this compound (also known as daidzin), are prominent isoflavones found predominantly in soybeans and other leguminous plants. As phytoestrogens, their structural similarity to endogenous estrogens allows them to interact with estrogen receptors and modulate a variety of physiological processes. While often studied together, their biological activities are not interchangeable. The primary difference lies in their bioavailability and metabolic activation. This compound requires hydrolysis by intestinal microflora to release the aglycone, daidzein, which is the primary form absorbed into circulation and responsible for most of the systemic biological effects. This guide provides a detailed comparative analysis of the biological activities of daidzein and this compound, focusing on their bioavailability, estrogenic, anti-inflammatory, antioxidant, and anticancer properties. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are provided to support researchers, scientists, and drug development professionals.

Bioavailability and Metabolism: The Conversion of a Precursor

The biological effects of this compound are intrinsically linked to its conversion to daidzein. In their natural state in plants, isoflavones exist mainly as glycosides (e.g., daidzin).[1]

Upon ingestion, this compound is not readily absorbed. It travels to the small intestine where it is hydrolyzed by β-glucosidases from intestinal microflora, cleaving the glucose moiety to release the aglycone, daidzein.[1][2] This aglycone form is then absorbed. The time to reach peak plasma concentration (tmax) for glucosides is therefore delayed compared to the direct ingestion of aglycones.[2] Interestingly, some studies suggest that the glucoside form (daidzin) may have greater systemic bioavailability, leading to higher plasma concentrations of daidzein compared to ingesting the aglycone directly.[3]

Once absorbed, daidzein undergoes extensive phase II metabolism in the liver, where it is conjugated with glucuronic acid and sulfate.[4] It can also be further metabolized by gut bacteria into other compounds, most notably equol (B1671563) and O-desmethylangolensin (O-DMA), which themselves possess significant biological activity.[5][6]

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for daidzein following oral administration of its aglycone and glucoside forms.

| Parameter | Daidzein (Aglycone) | This compound (Daidzin) | Reference |

| Cmax | Higher | Lower (but leads to 3-6x greater daidzein Cmax) | [3][7] |

| tmax | ~5.2 - 6.6 hours | ~9.0 - 9.3 hours | [2] |

| AUC | Lower | Leads to 3-6x greater daidzein AUC | [3] |

| Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC: Area under the curve. |

Metabolic Pathway Visualization

Comparative Biological Activities

The deglycosylation step is critical, as the aglycone form, daidzein, is generally considered the more biologically active molecule in in vitro assays.

Estrogenic and Anti-Estrogenic Activity

Daidzein is classified as a phytoestrogen and can bind to estrogen receptors (ER), specifically ERα and ERβ, though with a preference for ERβ.[5][8] This interaction allows it to exert both weak estrogenic and anti-estrogenic effects depending on the tissue and the local concentration of endogenous estrogens.[5][8] this compound and other glucuronides are considered weakly estrogenic.[9] The estrogenic activity of daidzein is significantly weaker than that of 17β-estradiol.[10]

| Compound | Target | Activity Metric | Value | Reference |

| Daidzein | Estrogen Receptor | IC50 (Binding Assay) | 4.00 µM | [10] |

| Genistein (B1671435) | Estrogen Receptor | IC50 (Binding Assay) | 0.22 µM | [10] |

| 17β-estradiol | Estrogen Receptor | IC50 (Binding Assay) | 1.09 nM | [10] |

Anticancer Activity

Daidzein has demonstrated anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[8][11] In contrast, its glucoside form, daidzin, shows little to no effect on cancer cell growth.[12] This highlights the necessity of hydrolysis for this biological activity.

Daidzein's effect can be biphasic; low concentrations may stimulate the growth of estrogen-sensitive cells like MCF-7, while higher concentrations are inhibitory.[13][14]

| Cell Line | Compound | Activity Metric | Value | Reference |

| MCF-7 (Breast Cancer) | Daidzein | IC50 | ~33.23 - 50 µM | [13][15] |

| MDA-MB-231 (Breast Cancer) | Daidzein | IC50 | ~25.36 µM | [13] |

| LNCaP (Prostate Cancer) | Daidzein | Proliferation Inhibition | Significant at 10-50 µM | [16] |

| DU145 (Prostate Cancer) | Daidzein | Proliferation Inhibition | Significant at 10-50 µM | [16] |

| 143B (Osteosarcoma) | Daidzein | IC50 (48h) | 71.3 µM | [11] |

| U2OS (Osteosarcoma) | Daidzein | IC50 (48h) | 85.5 µM | [11] |

| Various Breast Cancer Lines | Daidzin | IC50 | >100 µg/mL | [12] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of approximately 5x103 cells per well and allow them to adhere overnight.[15]

-

Treatment: Treat the cells with various concentrations of daidzein (e.g., 0, 25, 50, 100 µM) for specific time periods (e.g., 24, 48, 72 hours).[15]

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at 490 nm or 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

References

- 1. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bcerp.org [bcerp.org]

- 6. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. What is the mechanism of Daidzein? [synapse.patsnap.com]

- 9. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biphasic effect of daidzein on cell growth of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journal.waocp.org [journal.waocp.org]

- 16. researchgate.net [researchgate.net]

Enzymatic Synthesis of Daidzein-4'-Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein (B1669772), a prominent isoflavone (B191592) found in soybeans and other legumes, has garnered significant scientific interest due to its potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities. However, its low water solubility and bioavailability can limit its therapeutic applications. Glycosylation, the enzymatic attachment of a sugar moiety, is a key strategy to enhance the physicochemical properties and biological activity of natural products like daidzein. The addition of a glucose molecule at the 4'-hydroxyl position to form Daidzein-4'-glucoside can improve its solubility and modulate its pharmacokinetic profile. This technical guide provides an in-depth overview of the initial enzymatic synthesis of this compound, focusing on key methodologies, experimental protocols, and quantitative data to aid researchers in this field.

Core Enzymatic Strategies

The enzymatic synthesis of this compound can be primarily achieved through three main approaches:

-

Whole-Cell Biotransformation: This method utilizes intact microbial cells containing the necessary enzymes to convert daidzein into its glucoside derivative. It offers the advantage of not requiring enzyme purification.

-

UDP-Glucosyltransferases (UGTs): These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to the hydroxyl group of an acceptor molecule like daidzein. UGTs are known for their high specificity and efficiency.

-

β-Glucosidase-Catalyzed Reverse Hydrolysis: Under specific reaction conditions, β-glucosidases can catalyze the reverse reaction of hydrolysis, transferring a glucose molecule from a donor to an acceptor. This method provides an alternative to UGTs.

Data Presentation: Comparison of Enzymatic Methods

The following table summarizes the quantitative data available for different enzymatic approaches for the synthesis of daidzein glucosides. Note that specific data for this compound is limited, and some data from analogous reactions are included for comparative purposes.

| Enzymatic Method | Enzyme/Microorganism | Substrate(s) | Key Reaction Conditions | Product(s) | Yield (%) | Reference |

| Whole-Cell Biotransformation | Lactobacillus delbrueckii | Daidzein, Glucose | 30°C, 5 days | Daidzein-4'-O-β-D-glucoside, Daidzein-7-O-β-D-glucoside | 5% (for each) | [1] |

| UDP-Glucosyltransferase | Recombinant PlUGT2 from Pueraria lobata | Daidzein, UDP-glucose | Not specified | Daidzein-4'-O-glucoside, Daidzein-7-O-glucoside, Daidzein-4',7-O-diglucoside | Not specified | [2] |

| β-Glucosidase (Reverse Hydrolysis) | β-Glucosidase from sweet almond | Daidzein, D-galactose | pH 7, 72 h, 110 AU of enzyme | Daidzein-4'-β-galactoside, Daidzein-7-β-galactoside | Not specified | [3] |

Experimental Protocols

Whole-Cell Biotransformation using Lactobacillus delbrueckii

This protocol is adapted from the synthesis of daidzein glucosides as described in the literature[1].

a. Materials:

-

Lactobacillus delbrueckii cells

-

Culture medium for L. delbrueckii

-

Daidzein

-

Glucose

-

Sterile conical flasks

-

Rotary shaker

-

Centrifuge

-

Solvents for extraction (e.g., ethyl acetate)

-

HPLC system for analysis

b. Methodology:

-

Cell Culture and Harvest: Cultivate Lactobacillus delbrueckii in an appropriate culture medium at 30°C. Harvest the cells by centrifugation.

-

Biotransformation Reaction: In a sterile conical flask, suspend the harvested L. delbrueckii cells in fresh culture medium. Add daidzein as the substrate and glucose as the glucose donor.

-

Incubation: Incubate the reaction mixture on a rotary shaker at 30°C for 5 days.

-

Extraction: After incubation, terminate the reaction and extract the products from the culture medium using a suitable organic solvent such as ethyl acetate.

-

Analysis: Analyze the extracted products by HPLC to identify and quantify the formation of this compound.

UDP-Glucosyltransferase (UGT)-Catalyzed Synthesis

The following is a general protocol for the enzymatic synthesis using a UGT. Specific parameters may need to be optimized based on the specific UGT used.

a. Materials:

-

Purified UDP-Glucosyltransferase (UGT) with activity towards daidzein

-

Daidzein

-

Uridine diphosphate (B83284) glucose (UDP-glucose)

-

Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer with appropriate pH)

-

Reaction tubes

-

Incubator

-

HPLC system for analysis

b. Methodology:

-

Reaction Setup: In a reaction tube, prepare a reaction mixture containing the reaction buffer, a specific concentration of daidzein (dissolved in a suitable solvent like DMSO), and UDP-glucose.

-

Enzyme Addition: Initiate the reaction by adding the purified UGT enzyme to the mixture.

-

Incubation: Incubate the reaction at an optimal temperature for a specific duration. These parameters need to be determined empirically for the chosen enzyme.

-

Reaction Termination: Stop the reaction, for example, by adding a quenching solvent like methanol (B129727) or by heat inactivation.

-

Analysis: Analyze the reaction mixture using HPLC to determine the conversion of daidzein and the yield of this compound.

β-Glucosidase-Catalyzed Reverse Hydrolysis

This protocol is based on the synthesis of daidzein galactosides and can be adapted for glucosylation[3].

a. Materials:

-

β-Glucosidase (e.g., from sweet almond)

-

Daidzein

-

D-glucose

-

Buffer solution (e.g., pH 7)

-

Organic solvent (e.g., di-isopropyl ether)

-

Reflux apparatus

-

HPLC system for analysis

b. Methodology:

-

Reaction Setup: In a reflux apparatus, dissolve daidzein and a molar excess of D-glucose in a suitable organic solvent containing a buffer solution.

-

Enzyme Addition: Add β-glucosidase to the reaction mixture. The amount of enzyme (in activity units, AU) should be optimized.

-

Incubation: Heat the reaction mixture under reflux for a specified period (e.g., 72 hours).

-

Work-up: After the reaction, evaporate the solvent and denature the enzyme by heating. Dissolve the residue in water and extract the product with an organic solvent.

-

Purification and Analysis: Purify the product using techniques like preparative HPLC and confirm its identity and purity using HPLC and spectroscopic methods (NMR, MS).

Mandatory Visualizations

General Enzymatic Synthesis of this compound

Caption: General workflow of the enzymatic synthesis of this compound.

Whole-Cell Biotransformation Workflow

Caption: Experimental workflow for whole-cell biotransformation of daidzein.

Conclusion

The enzymatic synthesis of this compound presents a promising avenue for enhancing the therapeutic potential of this important isoflavone. While whole-cell biotransformation, UGT-catalyzed reactions, and β-glucosidase-mediated reverse hydrolysis have all been demonstrated as viable strategies, further optimization is required to improve reaction yields and develop scalable processes. This guide provides a foundational understanding of the available methods and detailed protocols to assist researchers in initiating and advancing their work in this area. Future research should focus on the discovery and engineering of novel enzymes with higher efficiency and regioselectivity for the production of this compound.

References

- 1. Synthesis of β-Maltooligosaccharides of Glycitein and Daidzein and their Anti-Oxidant and Anti-Allergic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Daidzein Glycosides, α-Tocopherol Glycosides, Hesperetin Glycosides by Bioconversion and Their Potential for Anti-Allergic Functional-Foods and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary Screening of Daidzein-4'-glucoside for Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of Daidzein-4'-glucoside for its antioxidant properties. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the potential mechanistic pathways involved.

Introduction to this compound and its Antioxidant Potential

Daidzein (B1669772), an isoflavone (B191592) predominantly found in soybeans and other legumes, is known for its potential health benefits, including antioxidant effects. It exists in nature primarily in its glycosidic form, Daidzin (daidzein-7-O-glucoside), and other glucosides like this compound. While the aglycone daidzein has been the subject of numerous studies, its glycosides are also of significant interest due to their bioavailability and potential to be hydrolyzed to the active aglycone in the body.

The antioxidant activity of isoflavones is a key area of research, as oxidative stress is implicated in a wide range of chronic diseases. This guide focuses on the preliminary in vitro screening of this compound to evaluate its direct radical scavenging capabilities and its potential to modulate cellular antioxidant defense mechanisms.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, comparing it with its aglycone, daidzein, and other relevant compounds where possible.

Table 1: Radical Scavenging Activity of Daidzein-4'-O-β-D-glucoside and Related Compounds

| Compound | Assay | IC50 (mM) | Source |

| Daidzein-4'-O-β-D-glucoside | DPPH Radical Scavenging | >1.0 | [1] |

| Daidzein-4'-O-β-D-glucoside | Superoxide (B77818) Radical Scavenging | 0.89 | [1] |

| Daidzein | DPPH Radical Scavenging | 2.292 | [2] |

| Daidzein | Superoxide Radical Scavenging | 0.149 | [2] |

IC50: The concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.

Note: Direct comparative studies of this compound and daidzein in the same assay system are limited. The data presented for daidzein is from a different study and is provided for contextual comparison. It is generally observed that isoflavone glycosides exhibit weaker in vitro radical scavenging activity compared to their corresponding aglycones.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of antioxidant screening results. The following sections describe the protocols for the key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[3]

-

Sample Preparation: this compound and reference standards (e.g., ascorbic acid, Trolox) are dissolved in a compatible solvent to prepare a series of concentrations.

-

Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH working solution. A control containing the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[3]

Superoxide Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O2•−). A common method involves the xanthine (B1682287)/xanthine oxidase system to generate superoxide radicals, which then reduce a detector molecule like nitroblue tetrazolium (NBT).

Protocol:

-

Reagent Preparation: Prepare solutions of xanthine, xanthine oxidase, and NBT in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Sample Preparation: Dissolve this compound and reference standards in an appropriate solvent.

-

Reaction Mixture: In a microplate or cuvette, combine the sample solution, xanthine, and NBT.

-

Initiation of Reaction: Add xanthine oxidase to the mixture to initiate the generation of superoxide radicals.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.

-

Measurement: Measure the absorbance of the resulting formazan (B1609692) product at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reaction to a control reaction without the sample. The IC50 value is determined from a dose-response curve.

Mechanistic Insights: Signaling Pathways

Beyond direct radical scavenging, the antioxidant effects of isoflavones like daidzein can be mediated through the upregulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key mechanism in this process.

The Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to inducers, such as some phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), catalase, and superoxide dismutase (SOD).[4][5]

While direct evidence for this compound activating this pathway is still emerging, studies on daidzein suggest its involvement in modulating Nrf2 signaling.[4]

Caption: Proposed Nrf2 signaling pathway for antioxidant response.

Experimental Workflow for Antioxidant Screening

The preliminary screening of a compound like this compound for its antioxidant activity typically follows a structured workflow.

References

- 1. Synthesis of β-Maltooligosaccharides of Glycitein and Daidzein and their Anti-Oxidant and Anti-Allergic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. Genistein Alleviates Intestinal Oxidative Stress by Activating the Nrf2 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Daidzein-4'-Glucoside on Estrogen Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daidzein-4'-glucoside (B13415167), a primary isoflavone (B191592) glycoside found in soy and other legumes, is a precursor to the biologically active aglycone, daidzein (B1669772). Following ingestion, this compound undergoes enzymatic hydrolysis by intestinal microflora, releasing daidzein, which is then absorbed and systemically distributed. This technical guide elucidates the mechanism of action of daidzein, the active metabolite of this compound, on estrogen receptors (ERs). Daidzein exhibits a preferential binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα), classifying it as a selective estrogen receptor modulator (SERM). This differential affinity underpins its tissue-specific estrogenic and anti-estrogenic effects. This document provides a comprehensive overview of the binding kinetics, downstream signaling pathways, and experimental methodologies used to characterize the estrogenic activity of daidzein.

Introduction: From Glucoside to Bioactive Aglycone

This compound, also known as daidzin, is the glycosidic form of the isoflavone daidzein. In its glycosidic form, the molecule has limited biological activity. The primary mechanism of action is initiated after the hydrolysis of the glycosidic bond in the gastrointestinal tract.[1][2] This conversion is carried out by β-glucosidase enzymes present in the gut microbiota, which release the aglycone, daidzein.[3][4] Studies have indicated that the bioavailability of daidzein may be greater when consumed in its glucoside form compared to the aglycone form.[5][6][7][8] Once absorbed, daidzein interacts with estrogen receptors, initiating a cascade of cellular events.

Interaction with Estrogen Receptors

Daidzein's biological effects are primarily mediated through its interaction with two subtypes of estrogen receptors: ERα and ERβ.[9][10] These receptors are ligand-activated transcription factors that modulate gene expression. Daidzein exhibits a significantly higher binding affinity for ERβ compared to ERα.[9][11][12][13] This preferential binding is a key determinant of its selective estrogen receptor modulator (SERM) activity, leading to varied physiological responses in different tissues depending on the local ratio of ERα to ERβ expression.[9]

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the quantitative data for daidzein's interaction with estrogen receptors from various in vitro studies. It is important to note that direct binding data for this compound is scarce, as it is the aglycone that is considered the active molecule.

Table 1: Estrogen Receptor Binding Affinity of Daidzein

| Compound | Receptor | Assay Type | Value | Unit | Reference |

| Daidzein | ERα | Radioligand Binding Assay | -9.4 | kcal/mol (Binding Energy) | [14] |

| 17β-Estradiol | ERα | Radioligand Binding Assay | -8.9 | kcal/mol (Binding Energy) | [14] |

| Daidzein | ERα / ERβ | Competitive Binding | Preferential binding to ERβ | - | [12][15] |

Table 2: Functional Activity of Daidzein

| Compound | Assay | Cell Line | Endpoint | Value | Unit | Reference |

| Daidzein | Cell Proliferation | MiaPaCa-2 (ER-positive) | IC50 | 45 | µmol/L | [16] |

| Daidzein | Cell Proliferation | PANC-1 (ER-negative) | IC50 | 75 | µmol/L | [16] |

| Daidzein | Cell Proliferation | MCF-7 (ER-positive) | IC50 | >20 | µg/ml | [17] |

| Daidzin | Cell Proliferation | MCF-7 (ER-positive) | IC50 | >100 | µg/ml | [17] |

| Daidzein | Apoptosis Induction | MCF-7 | IC50 | 50 | µM | [12] |

Signaling Pathways

Upon binding to estrogen receptors, daidzein can initiate both genomic and non-genomic signaling pathways.

Genomic Pathway

The classical genomic pathway involves the binding of the daidzein-ER complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[18] This can lead to either estrogenic (agonistic) or anti-estrogenic (antagonistic) effects depending on the target tissue and the coregulatory proteins recruited to the receptor-ligand complex.

Genomic signaling pathway of daidzein.

Non-Genomic Pathway

Daidzein can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER).[9][19] This leads to the activation of various intracellular signaling cascades, such as the MEK/ERK and PI3K/Akt pathways, which can influence cellular processes like proliferation and survival.[20]

Non-genomic signaling pathway of daidzein.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of daidzein's estrogenic activity.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for estrogen receptors compared to a radiolabeled ligand.

Workflow for ER competitive binding assay.

Protocol:

-

Preparation of ER Source: Prepare cytosol from the uteri of ovariectomized rats, which serves as the source of estrogen receptors.

-

Incubation: In assay tubes, incubate a fixed amount of the ER-containing cytosol with a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) and varying concentrations of the test compound (daidzein).

-

Separation: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined.

Estrogen Response Element (ERE) Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit gene transcription mediated by the estrogen receptor.

Workflow for ERE reporter gene assay.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line expressing estrogen receptors (e.g., MCF-7 human breast cancer cells). Transfect the cells with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene, such as luciferase.

-

Compound Treatment: Treat the transfected cells with various concentrations of the test compound (daidzein).

-

Cell Lysis: After a suitable incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

-

Luminometry: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting luminescence using a luminometer.

-

Data Analysis: The amount of light produced is proportional to the transcriptional activity of the estrogen receptor. Plot the luminescence intensity against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the proliferation of estrogen-dependent cells.

Workflow for MTT cell proliferation assay.

Protocol:

-

Cell Seeding: Seed estrogen-dependent cells (e.g., MCF-7) in a 96-well plate at a specific density.

-

Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compound (daidzein).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the absorbance against the compound concentration to determine the IC50 (for inhibitory effects) or EC50 (for stimulatory effects).

Conclusion

The mechanism of action of this compound on estrogen receptors is indirect and relies on its metabolic conversion to the aglycone, daidzein. Daidzein acts as a selective estrogen receptor modulator with a pronounced preference for ERβ. This interaction triggers a complex network of genomic and non-genomic signaling pathways, leading to tissue-specific physiological responses. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for researchers and drug development professionals exploring the therapeutic potential of this and other phytoestrogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of glycoside phytoestrogens of the extract from soy germ: A comprehensive study | Vietnam Journal of Science and Technology [vjs.ac.vn]

- 3. mdpi.com [mdpi.com]

- 4. jst-haui.vn [jst-haui.vn]

- 5. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bcerp.org [bcerp.org]

- 12. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of daidzein on estrogen-receptor-positive and negative pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 19. Frontiers | The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]

- 20. Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Daidzein-4'-Glucoside in Plasma by HPLC-UV/MS

Introduction

Daidzein (B1669772), a prominent isoflavone (B191592) found in soy products, undergoes extensive metabolism in the body, primarily forming glucuronide and sulfate (B86663) conjugates. Daidzein-4'-glucoside is one of its major metabolites circulating in plasma.[1][2] Accurate quantification of this specific metabolite is crucial for pharmacokinetic, bioavailability, and metabolic studies in drug development and nutritional science.[3][4] High-Performance Liquid Chromatography (HPLC), coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, provides the necessary sensitivity and selectivity for this analysis.[3][5] This application note details a robust method for the extraction and quantification of intact this compound from plasma samples.

Principle

This method involves the isolation of this compound from plasma proteins and other endogenous components using solid-phase extraction (SPE). The extracted analyte is then separated from other metabolites and potential interferences on a C18 reversed-phase HPLC column using a gradient elution. Quantification is achieved by monitoring the column effluent with a Diode-Array Detector (DAD) or a Tandem Mass Spectrometer (MS/MS), which offers higher sensitivity and specificity.[6][7]

Detailed Experimental Protocol

1. Required Materials and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system

-

UV-DAD or Tandem Mass Spectrometer (MS/MS) detector

-

Reversed-phase C18 column (e.g., Hydrosphere C18, 100 mm x 4.6 mm, 3 µm)[8]

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)[8]

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Analytical balance

-

Micropipettes

-

-

Reagents and Standards:

-

This compound analytical standard

-

Internal Standard (IS), e.g., Luteolin-3',7-di-O-glucoside[8] or other suitable compound not present in the matrix.

-

HPLC-grade acetonitrile (B52724) and methanol (B129727)

-

HPLC-grade water

-

Ammonium (B1175870) acetate (B1210297) or Formic acid

-

Control human plasma (heparinized or EDTA)

-

2. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare 1.0 mg/mL stock solutions of this compound and the Internal Standard in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a methanol/water (50:50, v/v) mixture to prepare working solutions for calibration curve and QC samples.

-

Calibration Standards & QC Samples: Spike appropriate volumes of the working standard solutions into control plasma to create a calibration curve (e.g., 5-5000 ng/mL) and at least three levels of QC samples (low, medium, and high concentration).[8]

3. Plasma Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for isoflavone metabolite extraction.[5][8]

-

Pre-treatment: Thaw plasma samples at room temperature. To a 250 µL aliquot of plasma, add 25 µL of the Internal Standard working solution and vortex briefly.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.

-

Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition and vortex thoroughly. The sample is now ready for HPLC injection.

4. HPLC-UV Chromatographic Conditions

The following conditions are a representative example based on published methods for isoflavone glucuronides.[5][8]

| Parameter | Recommended Condition |

| Column | Hydrosphere C18 (100 mm x 4.6 mm, 3 µm)[8] |

| Mobile Phase A | 10 mM Ammonium Acetate in water[8] |

| Mobile Phase B | Acetonitrile[8] |

| Flow Rate | 1.0 - 1.5 mL/min[8] |

| Gradient Elution | Start with a low percentage of B, increase linearly to elute the analyte, then return to initial conditions for re-equilibration. |

| Injection Volume | 10 - 20 µL[9] |

| Column Temperature | 40 - 45 °C[8] |

| UV Detection | 250 nm[8] |

5. LC-MS/MS Conditions (for higher sensitivity)

For LC-MS/MS analysis, the mobile phase may be modified (e.g., using 0.1% formic acid instead of ammonium acetate) to improve ionization.[6]

| Parameter | Recommended Condition |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode[9] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion [M-H]⁻ → Product Ion (Specific m/z values must be determined by infusing the standard) |

| Dwell Time | 100-200 ms |

| Source Temp. | 400-500 °C |

| IonSpray Voltage | -4000 to -4500 V |

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., ICH M10).[10] The tables below summarize typical performance characteristics based on similar published assays.

Table 1: Calibration Curve and Sensitivity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Daidzein Metabolites | 5 - 5000[8] | > 0.997[8] | 21 - 23[8] |

| Daidzein/Genistein (B1671435) | 8.5 - 1000[9] | > 0.998[9] | 8.5[9] |

Table 2: Accuracy and Precision

| Analyte | Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Recovery) |

| Daidzein/Genistein[9] | Low (10 ng/mL) | < 5% | < 8% | 95 - 105% |

| Medium (50 ng/mL) | < 5% | < 8% | 97 - 103% | |

| High (250 ng/mL) | < 5% | < 8% | 98 - 102% |

Table 3: Extraction Recovery

| Analyte | Extraction Method | Mean Recovery (%) |

| Daidzein Metabolites[8] | Solid-Phase Extraction (Oasis HLB) | > 80% |

| Daidzein/Genistein[9] | Solid-Phase Extraction | 77 - 79% |

Visual Workflow

Caption: Experimental workflow for this compound quantification.

References

- 1. Plasma profiling of intact isoflavone metabolites by high-performance liquid chromatography and mass spectrometric identification of flavone glycosides daidzin and genistin in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of the principle soy isoflavones genistein, daidzein and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Comparison of Soy Isoflavone Extracts in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of plasma isoflavones by reversed-phase HPLC-multiple reaction ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites of daidzein and genistein in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]

Application Note: Quantitative Analysis of Daidzein-4'-glucoside and its Metabolites by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Daidzein (B1669772) and its glycosides, such as Daidzein-4'-glucoside and its more common isomer Daidzin (Daidzein-7-O-glucoside), are isoflavones predominantly found in soy products.[1] Upon ingestion, these glycosides are hydrolyzed by intestinal microflora into the aglycone, daidzein.[2] Daidzein is further metabolized by gut bacteria into compounds like dihydrodaidzein, S-equol, and O-desmethylangolensin (O-DMA).[3] Equol (B1671563), in particular, exhibits greater estrogenic and antioxidant activity than its precursor, daidzein, and its production is dependent on specific intestinal bacteria.[4] Given the link between isoflavone (B191592) consumption and potential health benefits, including alleviating menopausal symptoms and reducing the risk of chronic diseases, robust and sensitive analytical methods are crucial for their study.[3][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of these isoflavones and their metabolites in complex biological and food matrices.[6][7] This application note provides a detailed protocol for the LC-MS/MS analysis of daidzein and its key metabolites, summarizing quantitative data and outlining the metabolic pathway and experimental workflow.

Metabolic Pathway of this compound

The biotransformation of this compound begins in the intestine. The glycosidic bond is cleaved by microbial β-glucosidases to release the aglycone, daidzein.[2] Subsequently, gut bacteria metabolize daidzein through a reductive pathway. Daidzein is first converted to dihydrodaidzein, a key intermediate.[3] From dihydrodaidzein, two main metabolic routes exist: conversion to S-equol, a highly bioactive metabolite, or to O-desmethylangolensin (O-DMA).[2][3] The capacity to produce equol varies significantly among individuals.

Caption: Metabolic conversion of this compound by gut microbiota.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation

Protocol 1.1: Analysis of Total Isoflavones in Human Urine This protocol is adapted for quantifying total daidzein and its metabolites after deconjugation of glucuronide and sulfate (B86663) conjugates.[5]

-

Transfer 200 µL of urine sample into a 2 mL microcentrifuge tube.

-

Add 200 µL of phosphate (B84403) buffer (pH 6.8).

-

Add 10 µL of an internal standard (e.g., taxifolin, 10 µg/mL).

-

Add 80 µL of β-glucuronidase (from H. pomatia, ~10,000 U/mL) and 80 µL of sulfatase (~1,000 U/mL).[5]

-

Mix for 1 minute and incubate the mixture at 37°C for 2 hours to ensure complete hydrolysis.[5]

-

Stop the enzymatic reaction and precipitate proteins by adding 570 µL of dimethylformamide (DMF) and 40 µL of formic acid.[5]

-

Vortex mix and allow samples to equilibrate for 10 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS injection.

Protocol 1.2: Extraction from Soybean Samples This protocol is suitable for extracting isoflavones from solid food matrices.[8]

-

Grind soybean seeds into a fine powder.

-

Weigh 1.0 g of the soybean powder into a centrifuge tube.

-

Add 10 mL of 80% aqueous methanol (B129727) (MeOH).

-

Vortex for 2 minutes, then sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 4,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% MeOH to ensure complete extraction.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase.

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of daidzein and its related compounds.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition | Reference |

|---|---|---|

| System | Agilent 1200 HPLC or Waters Acquity UPLC | [5][9] |

| Column | Phenomenex C18 (150 x 3 mm, 3 µm) or Waters Acquity CSH C18 (150 x 2.1 mm, 1.7 µm) | [5][9] |

| Mobile Phase A | 13 mM Ammonium Acetate (pH 4 with 0.1% Acetic Acid) or 2 mM Ammonium Acetate with 0.2% Acetic Acid | [5][9] |

| Mobile Phase B | Methanol with 0.1% Acetic Acid or Acetonitrile with 0.2% Acetic Acid | [5][9] |

| Flow Rate | 0.25 - 0.30 mL/min | [5][9] |

| Column Temp. | 30 - 65 °C | [9] |

| Injection Vol. | 5 - 10 µL | [5] |

| Gradient | A typical gradient starts with a low percentage of organic phase (e.g., 0-10% B), ramps up to a high percentage (e.g., 70-95% B) to elute analytes, followed by a wash and re-equilibration step. |[5][9] |

Table 2: Mass Spectrometry (MS/MS) Parameters Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[8] Ionization is commonly achieved with an electrospray ionization (ESI) source, often in negative ion mode for phenolic compounds.[9]

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Ionization Mode | Reference |

| Daidzin (Glucoside) | 415.1 | 253.1 | - | Negative | [10] |

| Daidzein | 253.0 | 223.1 | 25 | Negative | [9] |

| 253.0 | 91.0 | 50 | Negative | [9] | |

| Equol | 241.0 | 121.0 | 25 | Negative | [5][9] |

| Dihydrodaidzein | 255.1 | 133.0 | - | Negative | N/A |

| Daidzein Sulfate | 333.0 | 253.0 | - | Negative | [5] |

Note: Collision energy and other MS parameters like declustering potential and cone voltage should be optimized for the specific instrument used.

Quantitative Data Summary

Method validation is critical for ensuring reliable quantification. The table below summarizes performance characteristics from published LC-MS/MS methods.

Table 3: Method Performance and Validation Data

| Analyte | Linearity Range (ng/mL) | r² | LOQ (ng/mL) | Matrix | Reference |

|---|---|---|---|---|---|

| Daidzein | 0.24 - 1000 | > 0.99 | 0.24 | Rat Plasma | [6] |

| Daidzein | 5 - 1000 | ≥ 0.996 | 1.6 | Bovine Milk | [11] |

| Daidzein | 0.5 - 1000 | > 0.995 | 2 | Mouse Urine | [9] |

| Equol | 5 - 1000 | ≥ 0.996 | 0.9 | Bovine Rumen Fluid | [11] |

| Equol | 0.5 - 1000 | > 0.995 | 2 | Mouse Urine | [9] |

| Daidzin | 5 - 1000 | ≥ 0.996 | 2.3 | Bovine Milk |[11] |

Experimental Workflow Visualization

The overall process from sample collection to final data analysis is outlined in the following workflow diagram.

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS methods described provide a robust, sensitive, and selective framework for the quantitative analysis of this compound and its key metabolites in various biological and food matrices. The protocols for sample preparation, including enzymatic hydrolysis for total metabolite assessment, combined with optimized chromatographic and mass spectrometric conditions, enable accurate determination at low ng/mL levels. This capability is essential for pharmacokinetic studies, clinical research, and quality control in the food and dietary supplement industries.

References

- 1. shimadzu.com [shimadzu.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uab.edu [uab.edu]

- 8. agilent.com [agilent.com]

- 9. mdpi.com [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

developing a cell culture protocol for Daidzein-4'-glucoside treatment

Application Notes: Utilizing Daidzein-4'-glucoside in Cell Culture

Introduction